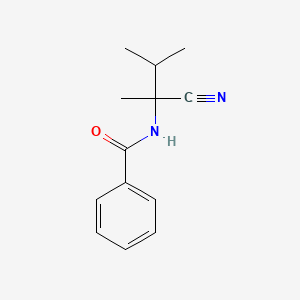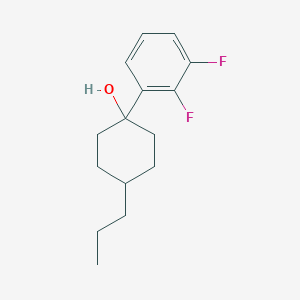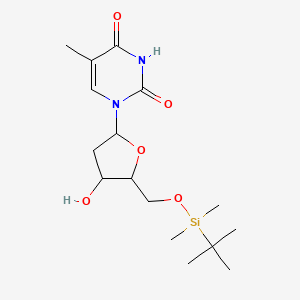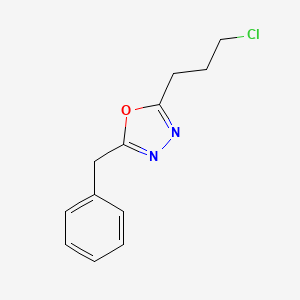
2-Benzyl-5-(3-chloropropyl)-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzyl-5-(3-chloropropyl)-1,3,4-oxadiazole is an organic compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a chloropropyl group and a phenylmethyl group attached to the oxadiazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-5-(3-chloropropyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of 3-chloropropyl hydrazide with benzyl carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride can yield the desired oxadiazole.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can be employed to obtain high-quality products.
化学反应分析
Types of Reactions: 2-Benzyl-5-(3-chloropropyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as azides, thiocyanates, or amines can be formed.
Oxidation Products: Oxidation can lead to the formation of oxadiazole N-oxides.
Reduction Products: Reduction can yield reduced oxadiazole derivatives.
科学研究应用
2-Benzyl-5-(3-chloropropyl)-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent. The presence of the oxadiazole ring is known to enhance biological activity.
Materials Science: The compound can be used in the synthesis of polymers and advanced materials with specific properties such as fluorescence or conductivity.
Chemical Biology: It serves as a building block for the synthesis of biologically active molecules and probes for studying biological processes.
Industrial Applications: The compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
作用机制
The mechanism of action of 2-Benzyl-5-(3-chloropropyl)-1,3,4-oxadiazole depends on its specific application:
Antimicrobial Activity: The compound may inhibit the growth of microorganisms by interfering with their cell wall synthesis or protein function.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival.
Chemical Reactions: The chloropropyl group can act as a reactive site for further functionalization, enabling the compound to participate in various chemical transformations.
相似化合物的比较
2-(3-Chloropropyl)-1,3,4-oxadiazole: Lacks the phenylmethyl group, which may result in different biological and chemical properties.
5-(Phenylmethyl)-1,3,4-oxadiazole:
2-(3-Bromopropyl)-5-(phenylmethyl)-1,3,4-oxadiazole: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and interactions.
Uniqueness: 2-Benzyl-5-(3-chloropropyl)-1,3,4-oxadiazole is unique due to the presence of both the chloropropyl and phenylmethyl groups, which confer specific reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and enhances its utility in various fields.
属性
分子式 |
C12H13ClN2O |
|---|---|
分子量 |
236.70 g/mol |
IUPAC 名称 |
2-benzyl-5-(3-chloropropyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C12H13ClN2O/c13-8-4-7-11-14-15-12(16-11)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 |
InChI 键 |
HSXIRAAJATWTDW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


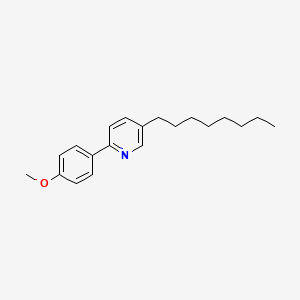
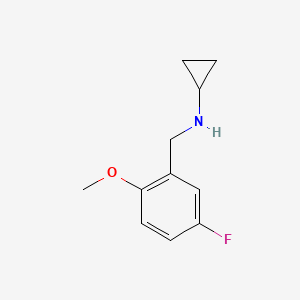

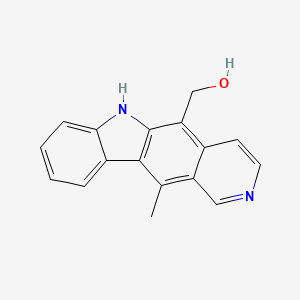
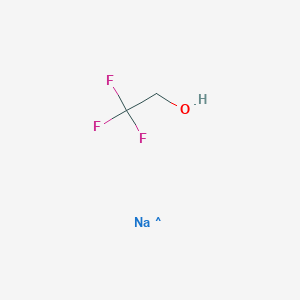
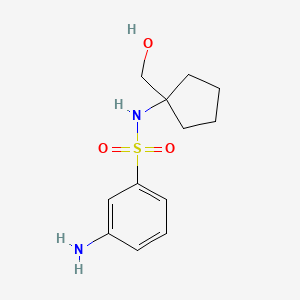
![N-[2-(diisobutylamino)ethyl]-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B8607509.png)
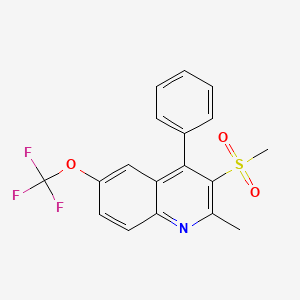
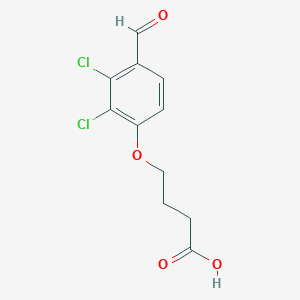

![Silane, [(4,5-dihydro-2-furanyl)oxy]trimethyl-](/img/structure/B8607542.png)
